molecular formula C8H11ClN2O2 B1624457 Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride CAS No. 67358-40-1

Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride

Cat. No. B1624457
CAS RN: 67358-40-1
M. Wt: 202.64 g/mol
InChI Key: WMXJHQDGIDEDHI-BJILWQEISA-N
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Description

Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride is a chemical compound with the following properties:



  • CAS Number : 67358-40-1

  • IUPAC Name : Ethyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate; hydrochloride

  • Molecular Formula : C8H11ClN2O2

  • Molecular Weight : 202.64 g/mol



Molecular Structure Analysis

The molecular structure of Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride consists of an imidazole ring attached to an acrylate group via an ethyl linker. The hydrochloride salt forms due to the presence of the chloride ion.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:



  • Hydrolysis : The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

  • Base-Catalyzed Isomerization : The double bond in the acrylate group may undergo isomerization under basic conditions.

  • Substitution Reactions : The chloride ion can be displaced by other nucleophiles.



Physical And Chemical Properties Analysis


  • Appearance : White to off-white crystalline powder.

  • Solubility : Soluble in polar solvents like water, methanol, and ethanol.

  • Melting Point : Varies based on crystalline form.

  • Stability : Sensitive to light and moisture.


Safety And Hazards


  • Safety Precautions : Handle with care; wear appropriate protective equipment.

  • Toxicity : Consult safety data sheets for toxicity information.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research on this compound continues, exploring its applications in drug development, catalysis, and materials science. Further investigations into its biological activity and potential therapeutic uses are warranted.


Please note that this analysis is based on available literature, and for specific applications, further experimental studies are essential. Always consult reliable sources and safety guidelines when working with chemical compounds.


properties

IUPAC Name

ethyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-2-12-8(11)4-3-7-5-9-6-10-7;/h3-6H,2H2,1H3,(H,9,10);1H/b4-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXJHQDGIDEDHI-BJILWQEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CN=CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CN=CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride

CAS RN

67358-40-1
Record name Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067358401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.585
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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